An In-depth Technical Guide to Brominated Dimethylaniline Derivatives: Properties, Synthesis, and Applications
An In-depth Technical Guide to Brominated Dimethylaniline Derivatives: Properties, Synthesis, and Applications
A Note on Nomenclature: The query for "3-bromo-N,2-dimethylaniline" presents a potential ambiguity in chemical nomenclature. This guide will address the two most likely interpretations of this structure: 3-bromo-N,N-dimethylaniline and 3-bromo-2-methylaniline . Both are valuable chemical intermediates in research and development, and their distinct properties and applications will be explored in detail.
Part 1: 3-bromo-N,N-dimethylaniline
Core Identification and Properties
3-bromo-N,N-dimethylaniline is a tertiary amine featuring a dimethylamino group and a bromine atom attached to a phenyl ring.[1] This substitution pattern imparts specific reactivity and physical characteristics that are leveraged in various synthetic applications.
CAS Number: 16518-62-0
Molecular Formula: C₈H₁₀BrN
Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Weight | 200.08 g/mol | [2] |
| Appearance | Clear colorless to yellow to orange liquid/powder | [3][4] |
| Density | 1.402 g/mL at 25 °C | [5] |
| Melting Point | 11 °C | [5] |
| Boiling Point | 126 °C at 14 mmHg | [5] |
| Refractive Index | 1.6004 | [5] |
| Solubility | Miscible with chloroform, dichloromethane, and methanol. | [5] |
Synthesis and Reactivity
The synthesis of N,N-dimethylaniline derivatives typically involves the alkylation of aniline with a methylating agent like methanol in the presence of an acid catalyst.[1] Further bromination would then be carried out to yield 3-bromo-N,N-dimethylaniline.
The reactivity of 3-bromo-N,N-dimethylaniline is characteristic of a substituted aniline. The dimethylamino group is an activating, ortho-, para-director for electrophilic aromatic substitution, while the bromine atom is a deactivating ortho-, para-director. The interplay of these groups, along with the steric hindrance, dictates the regioselectivity of further reactions. The bromine atom can also participate in cross-coupling reactions, making it a versatile building block.
Applications in Research and Development
3-bromo-N,N-dimethylaniline serves as a key intermediate in the synthesis of a variety of organic compounds.[3] Its primary applications are in the development of:
-
Dyes and Pigments: The aniline scaffold is a fundamental component of many synthetic dyes.[6]
-
Pharmaceuticals: It is a precursor for the synthesis of more complex molecules with potential biological activity.[3][6]
-
Agrochemicals: This compound is also utilized in the preparation of certain agrochemicals.[6]
Spectroscopic Profile
Detailed spectroscopic data for 3-bromo-N,N-dimethylaniline, including ¹³C NMR, GC-MS, LC-MS, FTIR, and Raman spectra, are available through public databases such as PubChem.[2] This information is crucial for reaction monitoring and quality control during its use in multi-step syntheses.
Safety and Handling
3-bromo-N,N-dimethylaniline is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classifications: [2]
| Hazard Class | Category |
| Acute Toxicity, Oral | 3, 4 |
| Acute Toxicity, Dermal | 3, 4 |
| Acute Toxicity, Inhalation | 3, 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Carcinogenicity | 2 |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 |
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only outdoors or in a well-ventilated area.[7]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[8]
Part 2: 3-bromo-2-methylaniline
Core Identification and Properties
3-bromo-2-methylaniline, also known as 3-bromo-o-toluidine, is a primary amine with a bromine atom and a methyl group on the benzene ring.[9] This structure makes it a valuable intermediate for constructing more complex molecular architectures.[10]
CAS Number: 55289-36-6[9]
Molecular Formula: C₇H₈BrN[9]
Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Weight | 186.05 g/mol | [9] |
| Appearance | Clear colorless to brown clear liquid | [11] |
| Density | 1.51 g/mL at 25 °C | [10] |
| Boiling Point | 255 °C | [11] |
| Refractive Index | 1.619 | [10] |
Synthesis and Reactivity
A common synthetic route to 3-bromo-2-methylaniline involves the reduction of a nitro precursor.
Synthesis of 3-bromo-2-methylaniline from 2-bromo-6-nitrotoluene:
Caption: Synthesis of 3-bromo-2-methylaniline.
Experimental Protocol: Synthesis of 3-bromo-2-methylaniline [10]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-6-nitrotoluene (1.0 eq) and stannous dichloride hydrate (5.0 eq) in ethanol.
-
Heating: Stir the reaction mixture at 80 °C for 3 hours.
-
Solvent Removal: After the reaction is complete, remove the ethanol by rotary evaporation.
-
Neutralization and Filtration: Adjust the pH of the residue to approximately 8 with a saturated aqueous solution of sodium bicarbonate. Filter the mixture through diatomaceous earth and wash the filter cake with ethyl acetate.
-
Extraction and Drying: Combine the filtrates and extract three times with ethyl acetate. Dry the combined organic phases by rotary evaporation to yield 3-bromo-2-methylaniline.
The reactivity of 3-bromo-2-methylaniline is primarily governed by the amino group, which can be readily diazotized or acylated.[12] The bromine atom can participate in various cross-coupling reactions, allowing for the introduction of diverse functionalities.
Applications in Drug Development and Research
3-bromo-2-methylaniline is a significant building block in medicinal chemistry and organic synthesis.[13] It has been utilized in the preparation of:
-
Substituted Anilines: It serves as a precursor for more complex aniline derivatives.[10]
-
Tröger's Base Derivatives: Used in the synthesis of racemic derivatives of Tröger's base.[10]
-
Indazoles: A starting material for the preparation of 4-bromo-1H-indazole.[10]
-
BTK Inhibitors: Employed in the synthesis of novel pyrimidine analogs as highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitors for treating diseases like B cell malignancies and rheumatoid arthritis.[14]
-
Sphingosine-1-phosphate-1 Receptor Agonists: Used in the development of agonists for this receptor, which has therapeutic potential in various diseases.[14]
Spectroscopic Profile
Spectroscopic data, including NMR, for 3-bromo-2-methylaniline is available and confirms its structure.[11] This data is essential for researchers to verify the identity and purity of the compound.
Safety and Handling
3-bromo-2-methylaniline is also a hazardous chemical that requires proper safety precautions.
GHS Hazard Classifications: [9]
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Dermal | 3 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]
-
Handling: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]
-
First Aid (Swallowing): If swallowed, call a POISON CENTER or doctor. Rinse mouth.[11]
-
First Aid (Skin Contact): If on skin, wash with plenty of water.[11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[11]
References
Sources
- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 2. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Affordable Price 3-Bromo-N,N-Dimethylaniline, CAS No 16518-62-0, C8H10BrN [suryalifesciencesltd.com]
- 4. 3-Bromo-N,N-dimethylaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]
- 6. 3-Bromo-N,N-dimethylaniline [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Bromo-o-toluidine | C7H8BrN | CID 123538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Bromo-2-methylaniline | 55289-36-6 [chemicalbook.com]
- 11. 3-Bromo-2-methylaniline | 55289-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. ncert.nic.in [ncert.nic.in]
- 13. guidechem.com [guidechem.com]
- 14. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]
